molecular formula C18H23ClN2O4 B4100983 2-[4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride

2-[4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride

Cat. No.: B4100983
M. Wt: 366.8 g/mol
InChI Key: YKMRRHLGFAVCLJ-UHFFFAOYSA-N
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Description

2-[4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyethylamino group, a methoxyphenoxy group, and a phenylacetamide group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with formaldehyde and 2-hydroxyethylamine to form the intermediate compound. This intermediate is then reacted with N-phenylacetamide under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts and specific temperature and pH settings to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and high yield. The process involves rigorous quality control measures, including the use of high-performance liquid chromatography (HPLC) and mass spectrometry to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylamino group can yield aldehydes or carboxylic acids, while nucleophilic substitution of the methoxy group can produce various substituted phenoxy derivatives.

Scientific Research Applications

2-[4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with target proteins, while the methoxyphenoxy group can interact with hydrophobic pockets in enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-[4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, enhances its solubility and stability, making it more suitable for certain applications .

Properties

IUPAC Name

2-[4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4.ClH/c1-23-17-11-14(12-19-9-10-21)7-8-16(17)24-13-18(22)20-15-5-3-2-4-6-15;/h2-8,11,19,21H,9-10,12-13H2,1H3,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMRRHLGFAVCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCCO)OCC(=O)NC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]-N-phenylacetamide;hydrochloride

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